molecular formula C14H24BNO2 B1506772 (R)-BoroAlg(+)-Pinanediol CAS No. 323197-73-5

(R)-BoroAlg(+)-Pinanediol

Cat. No. B1506772
CAS RN: 323197-73-5
M. Wt: 249.16 g/mol
InChI Key: AFLWKNXNIVUVMF-HNRZYHPDSA-N
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Description

(R)-BoroAlg(+)-Pinanediol is a chiral boron-containing compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is known for its unique chemical and physical properties, making it an attractive candidate for use in several research areas.

Mechanism of Action

The mechanism of action of (R)-BoroAlg(+)-Pinanediol is not well understood. However, it is believed that its boron atom plays a crucial role in its catalytic activity. The boron atom can coordinate with other molecules, leading to the formation of a stable intermediate, which can then undergo further reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (R)-BoroAlg(+)-Pinanediol. However, some studies have suggested that it may have potential therapeutic applications in the treatment of certain diseases, including cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (R)-BoroAlg(+)-Pinanediol in lab experiments is its chiral nature, which makes it an excellent candidate for use in asymmetric synthesis. Additionally, it is a stable compound that can be easily synthesized and purified. However, its limitations include its high cost and limited availability.

Future Directions

There are several potential future directions for research on (R)-BoroAlg(+)-Pinanediol. One area of interest is its potential use in the development of new drugs for the treatment of various diseases. Additionally, it may have applications in the development of new catalysts for use in organic synthesis. Further studies are needed to fully understand its mechanism of action and potential applications in various fields of science.

Scientific Research Applications

(R)-BoroAlg(+)-Pinanediol has been extensively used in various scientific research applications, including asymmetric synthesis, catalysis, and medicinal chemistry. Its chiral nature makes it an excellent candidate for use in asymmetric synthesis, where it can be used to prepare enantiomerically pure compounds. Additionally, it has been used as a catalyst in several reactions, including the aldol reaction, Diels-Alder reaction, and allylation reaction.

properties

IUPAC Name

(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]but-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BNO2/c1-5-6-12(16)15-17-11-8-9-7-10(13(9,2)3)14(11,4)18-15/h5,9-12H,1,6-8,16H2,2-4H3/t9-,10-,11+,12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLWKNXNIVUVMF-HNRZYHPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719328
Record name (1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]but-3-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-BoroAlg(+)-Pinanediol

CAS RN

323197-73-5
Record name (1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]but-3-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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